trans-1,2-Cyclohexanedicarboxylic acid

Catalog No.
S776935
CAS No.
2305-32-0
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanedicarboxylic acid

CAS Number

2305-32-0

Product Name

trans-1,2-Cyclohexanedicarboxylic acid

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Synonyms

(1R,2R)-rel-1,2-Cyclohexanedicarboxylic Acid; (±)-trans-1,2-Cyclohexanedicarboxylic Acid; NSC 31593

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O

Organic Synthesis

Specific Scientific Field: Organic chemistry

Summary of the Application:

(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.

Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:

    Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .

    Isolation: Separate the desired enantiomer, either or , in good isomeric purity.

    Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).

Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .

Citric Acid Cycle Derivative

Specific Scientific Field: Biochemistry and metabolism

Summary of the Application: Experimental Procedures:

    Production: The compound can be synthesized or extracted from natural sources.

    Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).

    Functional Studies: Investigate its role in cellular metabolism and energy production.

trans-1,2-Cyclohexanedicarboxylic acid (trans-CHDA), also known as trans-cyclohexane-1,2-dicarboxylic acid, is a dicarboxylic acid with a cyclic structure. It is a white crystalline solid at room temperature. While its natural origins are not extensively documented, trans-CHDA is a valuable intermediate in organic synthesis due to its functional groups and rigid structure [].


Molecular Structure Analysis

The key feature of trans-CHDA's structure is the six-membered carbon ring (cyclohexane) with two carboxylic acid groups (COOH) attached at opposite carbon atoms (positions 1 and 2) in a trans configuration. This trans configuration means the carboxylic acid groups are on opposite sides of the ring, creating a more rigid and asymmetric molecule compared to the cis isomer [].


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing trans-CHDA involves the hydrogenation of cis- or trans-1,2-cyclohexanedicarboxylic anhydride with a palladium catalyst [].

cis/trans-C6H8O3 (anhydride) + H2 -> trans-C8H12O4 (trans-CHDA)

Other Reactions:

Trans-CHDA can undergo various reactions typical of carboxylic acids, such as esterification and amidation, forming esters and amides respectively, with the participation of the hydroxyl groups (OH) in the COOH groups.

Physical and Chemical Properties

  • Molecular Formula: C₈H₁₂O₄
  • Molecular Weight: 172.18 g/mol
  • Melting Point: 228-230 °C (literature value) []
  • Solubility: Data on specific solubility is limited, but generally, dicarboxylic acids have moderate solubility in water and better solubility in polar organic solvents like ethanol.
  • Stability: Carboxylic acids are generally stable at room temperature but can decompose upon heating.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2305-32-0

Wikipedia

Trans-1,2-Cyclohexanedicarboxylic acid

General Manufacturing Information

1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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